6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-6-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4/c21-17-8-4-5-9-19(17)24-12-14-25(15-13-24)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEYFQYJHZDUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Chemical Reactions Analysis
6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridazinone Derivatives
- 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Structural Differences: Replaces the pyridazine core with a pyridazinone (a pyridazine derivative with a ketone group at position 3). Biological Activity: Exhibits anti-inflammatory activity but with altered pharmacokinetics due to increased polarity from the ketone group . SAR Insight: The ketone group may improve solubility but reduce membrane permeability compared to the phenyl-substituted pyridazine in the target compound.
Triazolo-Pyridazine Hybrids
- 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine: Structural Differences: Incorporates a triazolo ring fused to pyridazine and a trifluoromethyl group. Key Contrast: The triazolo-pyridazine core increases metabolic stability but may reduce anti-inflammatory specificity compared to the simpler pyridazine scaffold in the target compound.
Substituent Modifications
Fluorophenyl Position on Piperazine
- 3-(4-Fluorophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine :
- Structural Differences : Fluorine is at the para position on the piperazine-linked phenyl group.
- Biological Activity : Demonstrates reduced anti-inflammatory potency compared to the ortho-fluorine variant in the target compound, likely due to steric and electronic effects on receptor binding .
Chlorophenyl and Methoxy Substitutions
- 6-(4-Chlorophenyl)-3(2H)-pyridazinone: Structural Differences: Chlorine replaces fluorine, and the core is a pyridazinone. Biological Activity: Exhibits anti-cholinesterase activity instead of anti-inflammatory effects, highlighting the role of halogen electronegativity in target selectivity .
- 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine: Structural Differences: Methoxy and thioether substituents replace the fluorophenylpiperazine group. Biological Activity: Primarily studied for antimicrobial properties, underscoring how non-halogen substituents shift activity profiles .
Pharmacophore Hybridization
- 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine :
- Structural Differences : Combines triazolo-pyridazine with a trifluoromethylphenylpiperazine moiety.
- Biological Activity : Designed for dual-target inhibition (e.g., serotonin receptors and kinases), leveraging the trifluoromethyl group for enhanced binding affinity .
- Key Contrast : The target compound’s simpler structure prioritizes anti-inflammatory specificity over multitarget activity.
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Influence of Fluorine Position on Piperazine-Linked Phenyl Group
| Position of Fluorine | Compound Example | Anti-inflammatory Activity | Metabolic Stability |
|---|---|---|---|
| Ortho (2-fluoro) | This compound | High (EC₅₀ ≈ 10 µM) | Moderate |
| Para (4-fluoro) | 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone | Moderate (EC₅₀ ≈ 25 µM) | High |
Key Research Findings
- Anti-inflammatory Superiority : The ortho-fluorine configuration in the target compound enhances steric interactions with COX-2 enzymes, achieving 80% inhibition at 50 µM, comparable to indomethacin .
- Metabolic Considerations: Pyridazinone analogs exhibit longer half-lives (t₁/₂ = 6–8 hours) due to reduced CYP450-mediated oxidation, whereas the target compound’s pyridazine core shows faster clearance (t₁/₂ = 3–4 hours) .
- Selectivity Profiles : Chlorophenyl and methoxy substitutions divert activity toward acetylcholinesterase or antimicrobial targets, emphasizing the critical role of fluorine in anti-inflammatory targeting .
Biological Activity
6-[4-(2-Fluorophenyl)piperazinyl]-3-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a pyridazine ring , which is known for its weak basicity and high dipole moment, enhancing interactions in biological systems. The presence of the piperazine moiety and the 2-fluorophenyl substituent contributes to its pharmacological profile. The structural configuration is critical for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
1. Inhibition of Equilibrative Nucleoside Transporters (ENTs)
Research indicates that compounds structurally similar to this compound exhibit significant activity as inhibitors of ENTs, which are crucial for cellular nucleotide uptake. These transporters are implicated in various diseases, including cancer. Analogues have shown selectivity toward ENT2 over ENT1, suggesting potential therapeutic applications in modulating nucleotide metabolism.
2. Monoamine Oxidase (MAO) Inhibition
Studies on related pyridazine derivatives have demonstrated their effectiveness as inhibitors of monoamine oxidases (MAO-A and MAO-B). For instance, certain derivatives have shown IC50 values as low as 0.013 µM for MAO-B, indicating strong inhibitory effects that may be relevant for treating neurodegenerative disorders like Alzheimer’s disease .
The mechanisms by which this compound exerts its effects involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating biological processes.
- Receptor Binding : It serves as a tool in biological research to study receptor interactions and binding affinities, which can lead to insights into drug design.
Case Studies
-
Study on MAO Inhibition :
- A series of pyridazinone derivatives were synthesized and evaluated for MAO inhibition. The most potent inhibitors were found to be reversible and competitive with high selectivity for MAO-B over MAO-A .
- This suggests that modifications in the structure can significantly enhance biological activity.
- Docking Studies :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-(2-Fluorophenyl)piperazine | Contains piperazine and fluorophenyl | Known for neuropharmacological effects |
| 6-Aryl pyridazines | Variants with different aryl groups | Diverse biological activities |
| Sulfonamide derivatives | Contains sulfonamide functional groups | Antibacterial properties |
This table illustrates the versatility and potential applications of pyridazine derivatives in medicinal chemistry, emphasizing how structural modifications can lead to distinct biological activities.
Q & A
Q. How can the molecular structure of 6-[4-(2-fluorophenyl)piperazinyl]-3-phenylpyridazine be characterized, and what functional groups influence its reactivity?
- Methodological Answer : Structural characterization requires a combination of NMR spectroscopy (1H/13C, DEPT-135), X-ray crystallography (for solid-state conformation), and mass spectrometry (HRMS for molecular formula confirmation). Key functional groups include the piperazine ring (influencing hydrogen bonding), fluorophenyl moiety (enhancing lipophilicity), and pyridazine core (enabling π-π stacking). For synthetic intermediates, monitor regioselectivity during cyclization using thin-layer chromatography (TLC) and optimize purification via column chromatography with polar/nonpolar solvent gradients .
Q. What synthetic routes are recommended for optimizing yield and purity of this compound?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Condensation of 2-fluorophenylpiperazine with a halogenated pyridazine precursor under Buchwald-Hartwig conditions (Pd-catalyzed cross-coupling).
- Step 2 : Suzuki-Miyaura coupling for phenyl group introduction.
Critical parameters: - Temperature control (60–80°C for amination).
- Solvent selection (DMSO for polar intermediates; toluene for coupling reactions).
- Catalyst optimization (e.g., Pd(OAc)₂ with XPhos ligand).
Purification via recrystallization (ethanol/water) improves crystallinity, while HPLC (C18 column, acetonitrile/water gradient) resolves stereochemical impurities .
Advanced Research Questions
Q. How can researchers identify and validate pharmacological targets for this compound?
- Methodological Answer :
- Target Screening : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) and surface plasmon resonance (SPR) to assess affinity.
- Functional Validation : Perform calcium flux assays (FLIPR) or cAMP accumulation studies to confirm agonism/antagonism.
- Off-Target Profiling : Screen against panels like Eurofins CEREP to identify cross-reactivity.
Address discrepancies (e.g., conflicting Ki values) by repeating assays under standardized buffer conditions (pH 7.4, 1 mM Mg²⁺) .
Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-spiperone for D2 receptors) with biolayer interferometry (BLI) .
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
- Meta-Analysis : Apply Hill-slope normalization across studies to account for assay variability. Reference structural analogs (e.g., 3-(4-ethylbenzenesulfonyl)piperazinyl-pyridazine derivatives) to contextualize SAR trends .
Q. How should stability studies be designed to evaluate this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to acidic (0.1 M HCl) , alkaline (0.1 M NaOH) , and oxidative (3% H₂O₂) conditions at 37°C.
- LC-MS/MS Analysis : Monitor degradation products (e.g., piperazine ring cleavage) using a Q-TOF mass spectrometer .
- Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV/visible light).
Stability in biological matrices (plasma, liver microsomes) requires protein precipitation (acetonitrile) followed by SPE cleanup .
Q. What computational approaches predict the compound’s structure-activity relationships (SAR) and ADMET properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to homology-modeled receptors (e.g., 5-HT1A) using AMBER or GROMACS .
- QSAR Modeling : Train models with MOE or Schrödinger using descriptors like logP, polar surface area, and H-bond donors.
- ADMET Prediction : Use SwissADME for bioavailability radar plots and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Validate predictions with Caco-2 permeability assays and hERG channel inhibition studies .
Q. How to design in vivo studies to assess efficacy and toxicity in disease models?
- Methodological Answer :
- Dosing Regimen : Administer via intraperitoneal (IP) or oral gavage (PO) at 10–50 mg/kg in Sprague-Dawley rats (n=8/group).
- PK/PD Modeling : Collect plasma samples at 0.5, 2, 6, 12, 24h post-dose for LC-MS/MS quantification .
- Toxicity Endpoints : Measure ALT/AST levels (liver function) and histopathology (kidney/hepatic tissue).
Use randomized block designs (as in ) to control for variability in tumor xenograft models .
Data Presentation Guidelines
- Synthetic Yields : Report as mean ± SD from ≥3 independent batches.
- Biological Data : Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. response).
- Statistical Tests : Apply ANOVA with Tukey’s post-hoc for multi-group comparisons (p<0.05).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
